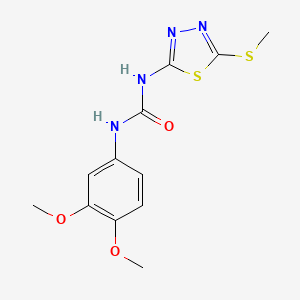
3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, including the formation of intermediate compounds, functional group transformations, and purification steps. For closely related compounds, synthesis methods such as nitration, functional group manipulation, Skraup synthesis, and methanolysis have been employed. For example, the synthesis of various quinolone and benzaldehyde derivatives involves specific reagents and conditions tailored to achieve the desired molecular structure and functional groups (Clegg et al., 1999).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For compounds with complex molecular structures, single-crystal X-ray analysis can provide detailed information about the arrangement of atoms and the geometry of the molecule. This type of analysis has been instrumental in determining the structures of related sulfonamide compounds and their interactions with metal ions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Organic compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the reactivity of benzenesulfonamide derivatives in radical-promoted aminocyclization reactions has been demonstrated, which could be relevant to the synthesis and functionalization of the compound (Xia et al., 2016).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystallinity, are crucial for understanding their behavior in different environments and applications. These properties are determined by the compound's molecular structure and intermolecular forces. Studies on related compounds provide insights into how structural features influence physical properties.
Chemical Properties Analysis
The chemical properties of organic compounds, such as acidity, basicity, reactivity towards acids or bases, and photophysical properties, are essential for their application in various fields, including materials science, pharmaceuticals, and analytical chemistry. The fluorophore properties of quinolone derivatives, for example, have been explored for their potential applications in biochemical analysis (Hirano et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies
Fluorophore Development
Analogues of the Zinquin-related fluorophore, including those with methoxy and isobutyl modifications, have been studied for their synthesis and spectroscopic properties. These compounds show bathochromic shifts in their UV/visible spectra upon zinc(II) addition, indicating their potential as specific cellular fluorophores for zinc(II), despite being weakly or non-fluorescent in solution. Their ability to form fluorescent complexes with zinc(II) suggests applications in biomedical imaging and analysis (Kimber et al., 2003; Kimber et al., 2000).
Medicinal Chemistry Applications
Anticancer Activity
Tetrahydroquinoline and sulfonamide derivatives have been evaluated for their potential anticancer activity. Compounds with specific structural features, such as fluorine or chloro substitutions, demonstrated remarkable antiproliferative activity against various cancer cell lines, suggesting their utility in cancer research and therapy development (Srikanth et al., 2016).
β-Cell Imaging Agents
Fluorine-18 labeled analogs of hypoglycemic drugs have been synthesized for potential application as β-cell imaging agents in diabetes research. These compounds aim to stimulate insulin secretion visualization in type 2 diabetic patients, contributing to the understanding and management of diabetes (Shiue et al., 2001).
Fluorine in Crystal Engineering
Crystal Engineering
The incorporation of fluorine into molecules such as isoquinolines has been explored as a crystal engineering tool. Fluorine substitutions influence the packing features in the crystal structures through various intermolecular interactions, demonstrating the role of organic fluorine in modifying molecular and solid-state properties (Choudhury & Row, 2006).
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-13(2)12-23-18-7-5-15(10-14(18)4-9-20(23)24)22-28(25,26)16-6-8-19(27-3)17(21)11-16/h5-8,10-11,13,22H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWZQHVVIXYFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

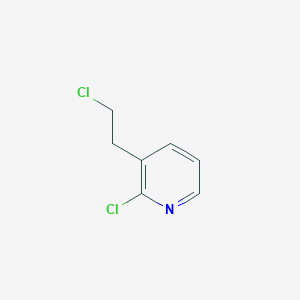
![2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2485070.png)
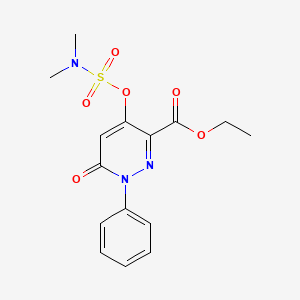

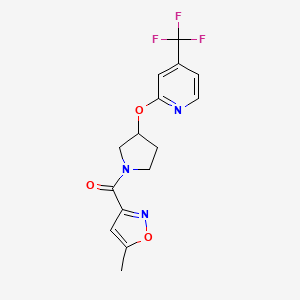
![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B2485075.png)
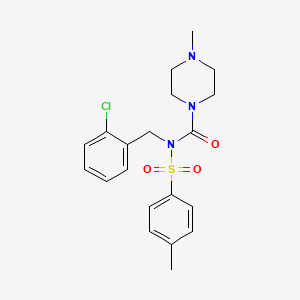
![N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride](/img/structure/B2485080.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2485081.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
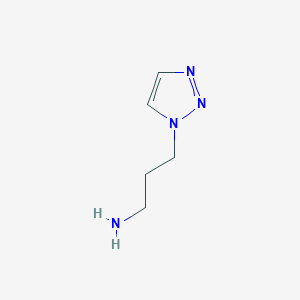
![Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate](/img/structure/B2485090.png)

